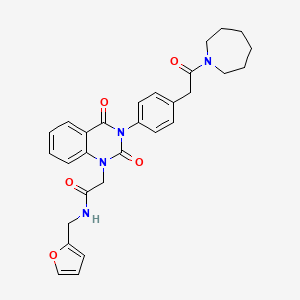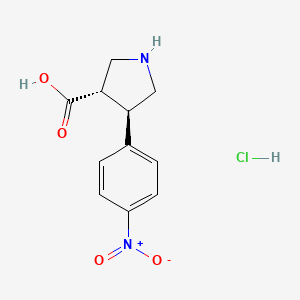
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4R)-4-(4-Nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride (NPPC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. NPPC is a pyrrolidine derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Drug Delivery Systems
(a) Silica Nanoparticles as Drug Carriers: Silica nanoparticles (SiNPs) have been extensively studied for their biomedical applications due to their high biocompatibility, controllable morphology, and tunable porosity . In particular, ultra-small SiNPs (less than 5 nm) offer advantages such as a high surface-to-volume ratio and stability in biological solutions. These nanoparticles can serve as efficient drug carriers, allowing targeted delivery of therapeutic agents to specific tissues or cells.
(b) Surface Modification for Enhanced Bioavailability: After synthesis, surface functionalization is crucial to improve targeting specificity and stability. Researchers have explored modifying SiNPs with various functional groups, including amine coatings . The compound “(+/-)-trans-4-(4-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl” could potentially be incorporated into SiNPs to enhance drug loading and release profiles.
Extracellular Matrix Hydrogels
(a) Acellular Extracellular Matrix (aECM) Dressings: Extracellular matrix (ECM) hydrogels create a favorable regenerative microenvironment and accelerate wound healing. Researchers have developed a simple and effective decellularization technique to obtain aECM from porcine skin . The incorporation of bioactive compounds like “(+/-)-trans-4-(4-Nitro-phenyl)-pyrrolidine-3-carboxylic acid-HCl” into these dressings could enhance their therapeutic properties.
Microreactors for Organic Synthesis
(a) Pickering Emulsions in Microreactors: A stable water-in-oil Pickering emulsion, formed using surface-modified silica nanoparticles, has been employed for organic synthesis . These compartmentalized water droplets confine reactants, leading to high reaction activity and product selectivity. The compound could potentially participate in such confined reactions.
properties
IUPAC Name |
(3S,4R)-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4.ClH/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17;/h1-4,9-10,12H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDPWMJJTZALB-BAUSSPIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

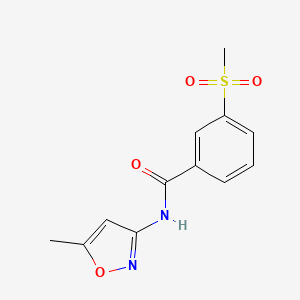
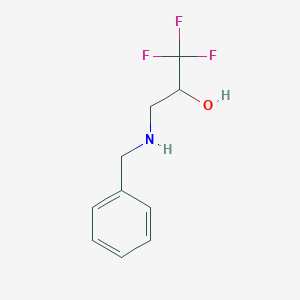
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2523640.png)

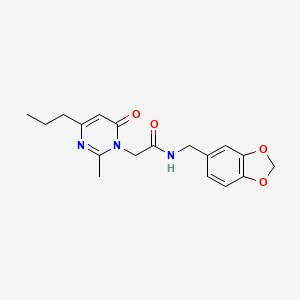
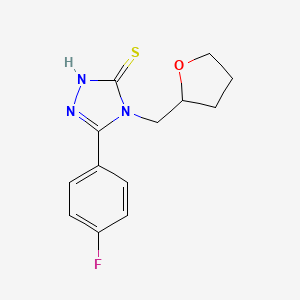
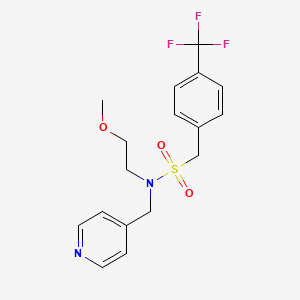
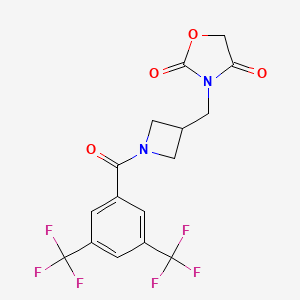

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-2-methylbenzamide](/img/structure/B2523653.png)
![ethyl 2-(2-((1-(2-(3,5-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2523654.png)
![2-Cyclopropyl-4-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2523657.png)

